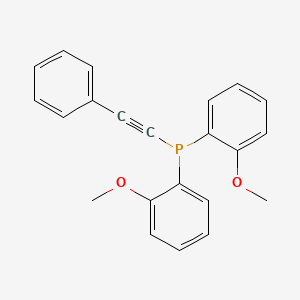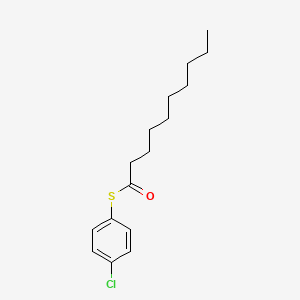![molecular formula C11H16Cl2N4O2 B14585768 Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine CAS No. 61241-48-3](/img/structure/B14585768.png)
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine is a compound that combines the properties of acetic acid and a guanidine derivative. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the 2,6-dichloroanilino group imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-dichloroaniline, which is then reacted with ethyl chloroacetate to form ethyl 2-(2,6-dichloroanilino)acetate.
Formation of Guanidine Derivative: The ethyl ester is then reacted with guanidine hydrochloride under basic conditions to form the desired guanidine derivative.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted products with new functional groups replacing the chloro groups.
科学研究应用
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and analgesic properties, similar to other guanidine derivatives.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
相似化合物的比较
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar 2,6-dichloroanilino group.
Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine share structural similarities.
Uniqueness
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine is unique due to its combined properties of acetic acid and guanidine, along with the presence of the 2,6-dichloroanilino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
61241-48-3 |
|---|---|
分子式 |
C11H16Cl2N4O2 |
分子量 |
307.17 g/mol |
IUPAC 名称 |
acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine |
InChI |
InChI=1S/C9H12Cl2N4.C2H4O2/c10-6-2-1-3-7(11)8(6)14-4-5-15-9(12)13;1-2(3)4/h1-3,14H,4-5H2,(H4,12,13,15);1H3,(H,3,4) |
InChI 键 |
FCODMPLHCFGBRK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
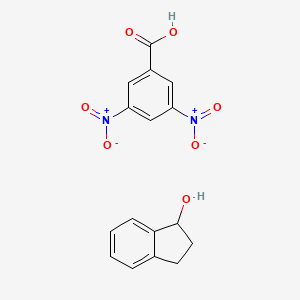
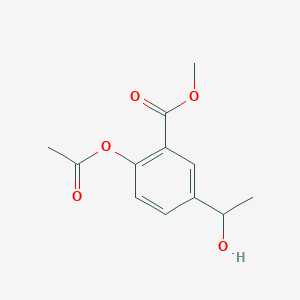

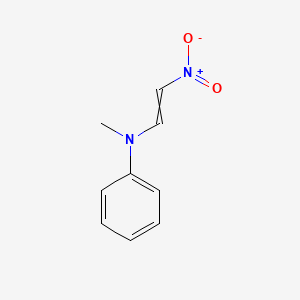
![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)
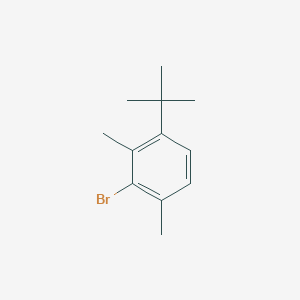
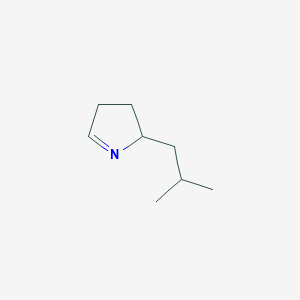
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
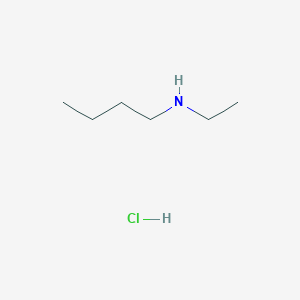
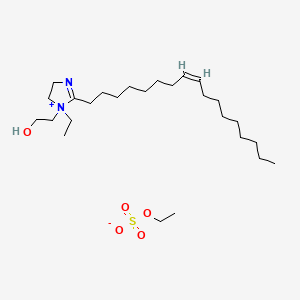
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
